REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:9]=1[C:15]1[O:16][CH2:17][CH:18]([C:20](OC)=[O:21])[N:19]=1.O.[OH-].[K+]>O1CCCC1>[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:9]=1[C:15]1[O:16][CH2:17][CH:18]([CH2:20][OH:21])[N:19]=1 |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2-(2,6-difluorophenyl)-4-methoxycarbonyl-2-oxazoline
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)C=1OCC(N1)C(=O)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
STIRRING
|
Details
|
with stirring at a temperature of 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
Then the reaction mixture was further stirred at the same temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
with stirring at the same temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
Then the mixture was further stirred at the same temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
with stirring at the same temperature
|
Type
|
ADDITION
|
Details
|
After adding
|
Type
|
WAIT
|
Details
|
the above mixture was vigorously stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Then, the mixture was filtrated with a filter glass
|
Type
|
CUSTOM
|
Details
|
to remove the resultant precipitate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)C=1OCC(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |